molecular formula C24H18ClN3O5S B11603213 (5Z)-5-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11603213
M. Wt: 495.9 g/mol
InChI Key: OOGKWLIVYVSVJQ-NDENLUEZSA-N
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Description

The compound (5Z)-5-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic molecule that belongs to the class of thiazolo[3,2-b][1,2,4]triazoles This compound is characterized by its unique structure, which includes a thiazole ring fused with a triazole ring, and various functional groups such as a chlorophenyl, furyl, and trimethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Formation of the Triazole Ring: The triazole ring is often formed by cyclization of a hydrazine derivative with a suitable nitrile.

    Coupling of the Rings: The thiazole and triazole rings are then coupled through a condensation reaction with an aldehyde or ketone to form the fused ring system.

    Functional Group Introduction: The chlorophenyl, furyl, and trimethoxyphenyl groups are introduced through various substitution reactions, often involving halogenated precursors and nucleophilic aromatic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furyl and trimethoxyphenyl groups, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can occur at the chlorophenyl group, converting it to a phenyl group using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, alkoxides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furyl group may yield a furanone derivative, while nucleophilic substitution at the chlorophenyl group can produce various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Preliminary studies may focus on its activity against certain diseases, its pharmacokinetics, and its safety profile.

Industry

In industry, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5Z)-5-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, altering their activity, and modulating various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-{[5-(2-bromophenyl)-2-furyl]methylene}-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
  • (5Z)-5-{[5-(2-methylphenyl)-2-furyl]methylene}-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Uniqueness

The uniqueness of (5Z)-5-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one lies in its specific combination of functional groups and fused ring system. This structure imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

Properties

Molecular Formula

C24H18ClN3O5S

Molecular Weight

495.9 g/mol

IUPAC Name

(5Z)-5-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-2-(3,4,5-trimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C24H18ClN3O5S/c1-30-18-10-13(11-19(31-2)21(18)32-3)22-26-24-28(27-22)23(29)20(34-24)12-14-8-9-17(33-14)15-6-4-5-7-16(15)25/h4-12H,1-3H3/b20-12-

InChI Key

OOGKWLIVYVSVJQ-NDENLUEZSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN3C(=O)/C(=C/C4=CC=C(O4)C5=CC=CC=C5Cl)/SC3=N2

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN3C(=O)C(=CC4=CC=C(O4)C5=CC=CC=C5Cl)SC3=N2

Origin of Product

United States

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